molecular formula C12H17NO B1283014 4-(Benzyl(methyl)amino)butan-2-one CAS No. 16635-00-0

4-(Benzyl(methyl)amino)butan-2-one

Cat. No.: B1283014
CAS No.: 16635-00-0
M. Wt: 191.27 g/mol
InChI Key: QXXVHCSAINGHIK-UHFFFAOYSA-N
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Description

4-(Benzyl(methyl)amino)butan-2-one is an organic compound with the molecular formula C12H17NO It is a ketone derivative with a benzyl group and a methylamino group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyl(methyl)amino)butan-2-one can be synthesized through a series of organic reactions. One common method involves the reductive amination of 4-oxobutanoic acid with benzylamine and formaldehyde, followed by reduction with sodium cyanoborohydride. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium cyanoborohydride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(methyl)amino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: 4-(Benzyl(methyl)amino)butanoic acid.

    Reduction: 4-(Benzyl(methyl)amino)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Benzyl(methyl)amino)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(methyl)amino)butan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylamino)butan-2-one
  • 4-(Methylamino)butan-2-one
  • 4-(Phenyl(methyl)amino)butan-2-one

Uniqueness

4-(Benzyl(methyl)amino)butan-2-one is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[benzyl(methyl)amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXVHCSAINGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558829
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16635-00-0
Record name 4-[Benzyl(methyl)amino]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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